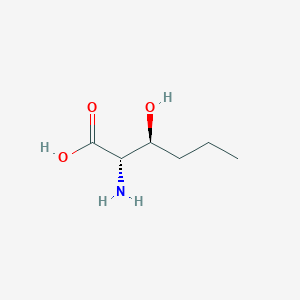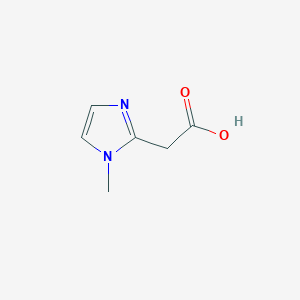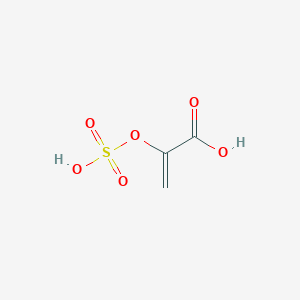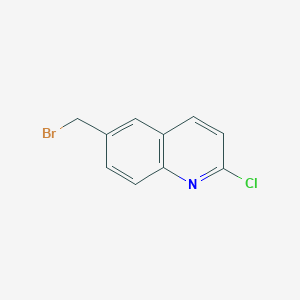
6-(Bromomethyl)-2-chloroquinoline
Overview
Description
“6-(Bromomethyl)-2-chloroquinoline” is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
While specific synthesis methods for “6-(Bromomethyl)-2-chloroquinoline” are not available, similar compounds have been synthesized through various methods. For instance, a study on the synthesis of α-bromomethyl ketones involved an initial bromination of the alpha-positioned methyl group in the first step, followed by a simple hydrolysis to the hydroxyketone .
Scientific Research Applications
Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one : This study focused on the preparation of 6-bromo-2-chloro-4-methylquinoline as a starting material for research on infectious diseases. It involved a synthesis process including the Knorr reaction and highlighted the importance of this compound in creating derivatives for potential therapeutic applications (Wlodarczyk et al., 2011).
Synthesis of Quinazolinone Derivatives : The compound 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, related to 6-(Bromomethyl)-2-chloroquinoline, was synthesized as an important intermediate for treating colon and rectal cancers. The synthesis process involved cycling, ammoniation, and bromination, providing insights into the production of clinically significant compounds (He Zheng-you, 2010).
Synthesis of Anti-Cancer Drug Intermediates : The study synthesized Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in producing anti-cancer drugs that inhibit thymidylate synthase. This work underscores the role of 6-(Bromomethyl)-2-chloroquinoline derivatives in developing cancer therapeutics (Cao Sheng-li, 2004).
Synthesis of 2-Aryl-6-Methyl-5-Nitroquinoline Derivatives : This research aimed to create novel 2-aryl-5-nitroquinolines as potential prodrug systems for bioreductive activation, highlighting the versatility of 6-(Bromomethyl)-2-chloroquinoline in producing a range of biologically active compounds (Couch et al., 2008).
Development of Antimicrobial and Antimalarial Agents : A series of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives were synthesized and tested for antimicrobial and antimalarial activities. This demonstrates the potential of 6-(Bromomethyl)-2-chloroquinoline in creating compounds with significant antimicrobial properties (Parthasaradhi et al., 2015).
Synthesis and Biological Evaluation of Quinoline Derivatives : Novel 2-chloroquinolin-3-yl ester derivatives were synthesized and evaluated for their antimicrobial activities and ABTS radical-scavenging activity. This study adds to the understanding of 6-(Bromomethyl)-2-chloroquinoline derivatives in various biological contexts (Tabassum et al., 2014).
Crystal Structure and Spectroscopic Studies : Research on 6-chloroquinolin-2(1H)-one, closely related to 6-(Bromomethyl)-2-chloroquinoline, provided insights into its crystal structure and spectral properties, which are crucial for designing drugs and other applications (Luo & Sun, 2014).
properties
IUPAC Name |
6-(bromomethyl)-2-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHAQQKHOFFPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460966 | |
| Record name | Quinoline, 6-(bromomethyl)-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)-2-chloroquinoline | |
CAS RN |
123637-77-4 | |
| Record name | Quinoline, 6-(bromomethyl)-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



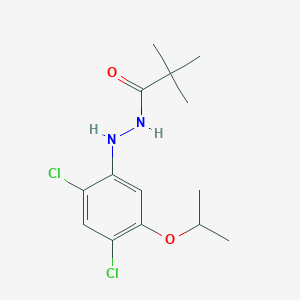
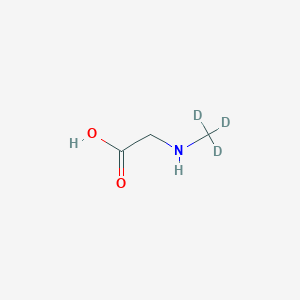
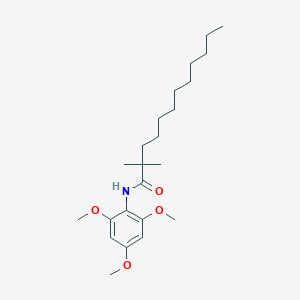
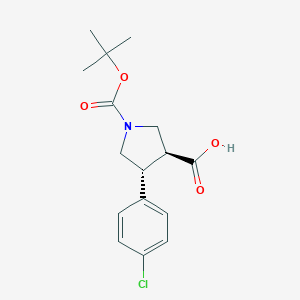
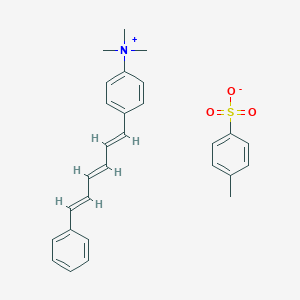
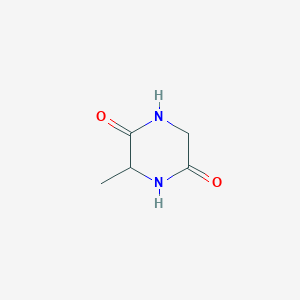
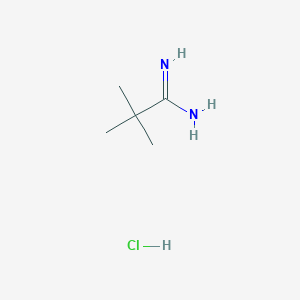
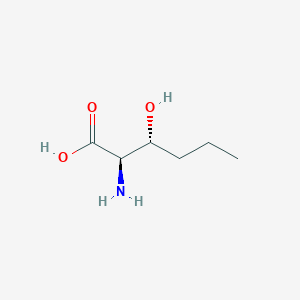
![5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B51604.png)
